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Compound of Interest

Compound Name: Olaparib

Cat. No.: B1684210 Get Quote

An In-depth Technical Guide to the Chemical Structure and Synthesis of Olaparib

Chemical Structure of Olaparib
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, playing a

crucial role in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly

those with BRCA1/2 mutations.[1][2] Its chemical structure is fundamental to its inhibitory

action.

Identifier Value

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-

carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-

1-one[3]

SMILES String
c1ccc2c(c1)c(Cc3ccc(c(c3)C(=O)N4CCN(CC4)

C(=O)C5CC5)F)n[nH]c2=O[1][4]

Molecular Formula C₂₄H₂₃FN₄O₃[3][4]

Molecular Weight 434.47 g/mol [1][4]

Synthesis of Olaparib
Several synthetic routes for Olaparib have been developed, ranging from the initial medicinal

chemistry approach to more optimized process chemistry routes and eco-friendly alternatives.
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Medicinal Chemistry Route
The original synthesis route was designed for the exploration of structure-activity relationships

and involved six steps.[5][6] A key feature of this route is the Horner-Wadsworth-Emmons

reaction to construct the central olefin intermediate.[5]

Experimental Protocol:

Step 1: Synthesis of Phosphonate 2. 2-Formylbenzoic acid (1) is reacted with

dimethylphosphite to yield phosphonate 2.[5] This reaction achieves a yield of approximately

95%.[5][6]

Step 2: Horner-Wadsworth-Emmons Reaction. Phosphonate 2 undergoes a Horner-

Wadsworth-Emmons reaction with aldehyde 3 to produce a 1:1 E:Z mixture of olefin 4 in

96% yield.[5][6]

Step 3: Phthalazinone Formation. The nitrile of intermediate 4 is hydrolyzed using aqueous

NaOH at 90°C, followed by a reaction with hydrazine hydrate in the same vessel to form the

phthalazinone 5.[5] This two-step, one-pot reaction has a yield of 77%.[5][6]

Step 4: Amide Coupling with N-Boc-piperazine. Intermediate 5 is coupled with N-Boc-

piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

(HBTU) as a coupling agent in N,N-dimethylacetamide to give compound 6 in 78% yield.[5]

[6]

Step 5: Boc Deprotection. The Boc protecting group is removed from compound 6 using

aqueous ethanolic HCl to afford the free amine 7.[5]

Step 6: Final Amide Formation. The final step involves the reaction of amine 7 with

cyclopropanecarbonyl chloride in dichloromethane to yield Olaparib in 83% yield.[5]
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Medicinal Chemistry Synthesis Route for Olaparib.

Process Chemistry Route
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To improve scalability and efficiency, a process chemistry route was developed.[5] This route

modifies the medicinal chemistry approach by optimizing reagents and solvents to allow for

telescoping of the initial reactions.[5] For instance, dimethylphosphite is replaced with

diethylphosphite, and the base is changed from methoxide to t-amylate.[5]

Eco-Friendly Total Synthesis
A more recent, environmentally benign synthesis of Olaparib has been reported, which is

operationally simple and highly atom-economical.[7][8] This four-step synthesis achieves a

51% overall yield using commercially available and inexpensive starting materials.[7][8] A key

advantage of this route is that it avoids the use of a phosphonate precursor, which is required

in the Horner-Wadsworth-Emmons reaction.[7][8] The synthesis involves the generation of a

conjugated enolate from 2-acetylbenzoic acid to produce an α-arylated product under transition

metal-free conditions, followed by the construction of the final phthalazinone scaffold.[7][8]

Mechanism of Action: PARP Inhibition and Synthetic
Lethality
Olaparib's therapeutic effect is derived from its potent inhibition of PARP enzymes, particularly

PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs)

through the base excision repair (BER) pathway.[9][10][11]

In normal cells, if SSBs are not repaired by PARP and are encountered during DNA replication,

they can lead to the formation of DNA double-strand breaks (DSBs).[9][11] These DSBs are

then typically repaired by the high-fidelity homologous recombination (HR) pathway, for which

the BRCA1 and BRCA2 proteins are essential.[11]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[11]

When these cells are treated with a PARP inhibitor like Olaparib, the SSBs that are not

repaired by the BER pathway are converted to DSBs during replication.[11] Due to the

defective HR pathway, these DSBs cannot be accurately repaired, leading to genomic

instability and ultimately cell death.[11] This concept, where the loss of two genes or pathways

is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.
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Mechanism of action of Olaparib via PARP inhibition.

Quantitative Data
Inhibitory Potency
Olaparib is a highly potent inhibitor of both PARP1 and PARP2 enzymes.

Enzyme IC₅₀ (nM)

PARP1 5[12][13]

PARP2 1[12][13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Pharmacokinetic Properties
The pharmacokinetic profile of Olaparib has been well-characterized.
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Parameter Value

Bioavailability ~30%

Time to Peak Plasma Concentration (Tₘₐₓ) 1-3 hours

Plasma Protein Binding ~82%

Terminal Half-life (t₁/₂) 11.9 hours

Metabolism
Primarily hepatic, via cytochrome P450

enzymes

Excretion Primarily in urine and feces

Note: Pharmacokinetic parameters can vary between individuals.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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